Ethyl 2-(2-bromo-5-fluorophenyl)acetate
Description
Ethyl 2-(2-bromo-5-fluorophenyl)acetate is an organobromine and fluorinated ester derivative featuring a phenyl ring substituted with bromine (at position 2) and fluorine (at position 5), linked to an ethyl acetate group. This compound is structurally characterized by its planar thiochromene core (in derivatives) and a phenyl ring oriented nearly perpendicular to the heterocyclic system, as observed in crystal structures . It serves as a key intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules for drug discovery .
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIZBDVPORTFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-5-fluorophenyl)acetate typically involves the esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-5-fluorophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Substitution: Formation of 2-(2-azido-5-fluorophenyl)acetate or 2-(2-thiocyanato-5-fluorophenyl)acetate.
Reduction: Formation of 2-(2-bromo-5-fluorophenyl)ethanol.
Oxidation: Formation of 2-(2-bromo-5-fluorophenyl)acetic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(2-bromo-5-fluorophenyl)acetate serves as a crucial building block in various chemical syntheses and has notable applications in several research domains:
Chemistry
- Building Block for Complex Molecules: It is employed in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties .
- Chemical Reactions: The compound can undergo substitution, reduction, and oxidation reactions, making it valuable for creating derivatives that may exhibit different chemical behaviors.
Biology
- Precursor for Biologically Active Compounds: Researchers are investigating its potential as a precursor in synthesizing biologically active compounds. The unique structure allows for modifications that can lead to new therapeutics.
Medicine
- Pharmaceutical Development: this compound is explored for its potential use in drug synthesis. Its ability to act as an intermediate makes it significant in developing pharmaceuticals targeting various diseases .
Industry
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, reflecting its importance in industrial applications.
Data Tables
| Application Area | Specific Uses | Example Reactions |
|---|---|---|
| Chemistry | Building block for organic synthesis | Substitution with nucleophiles |
| Biology | Precursor for active compounds | Hydrolysis to release active forms |
| Medicine | Drug synthesis intermediates | Reduction to alcohol derivatives |
| Industry | Specialty chemicals production | Oxidation to carboxylic acids |
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The compound's ability to undergo various transformations allowed researchers to create derivatives with enhanced efficacy against cancer cells.
Case Study 2: Development of Antimicrobial Agents
Another research project focused on modifying this compound to develop new antimicrobial agents. By altering the functional groups through substitution reactions, researchers identified compounds with potent activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-5-fluorophenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-(2-bromo-5-fluorophenyl)acetate and Analogues
Key Observations :
Ester vs. Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity, favoring membrane permeability .
Halogen Substituent Positioning :
- Bromine at position 2 and fluorine at position 5 (target compound) create a meta-para halogen pattern, optimizing halogen bonding and steric effects. In contrast, 4-bromo substitution (e.g., compound D in ) may reduce steric hindrance but limit directional halogen interactions .
Physicochemical and Crystallographic Properties
Crystal Packing :
- This compound derivatives exhibit C–H⋯O and C–F⋯O interactions, while methoxy-substituted analogues (e.g., compound B in ) form additional π–π stacking due to electron-rich methoxy groups .
- The perpendicular orientation of the phenyl ring relative to the thiochromene system (89.3° in compound A vs. 86.94° in compound B) influences molecular packing and solubility .
- Thermal Stability: Bromine and fluorine substituents increase thermal stability compared to non-halogenated analogues (e.g., imidazole derivatives in ) due to stronger C–Br and C–F bonds .
Biological Activity
Ethyl 2-(2-bromo-5-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical methods, often involving the bromination of fluorinated phenyl derivatives followed by esterification. The compound is characterized by its ester functional group and halogen substituents, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine and fluorine atoms can significantly influence the compound's reactivity and binding affinity to enzymes or receptors. The ester group may undergo hydrolysis, releasing the active acid form that can modulate biological pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects against a range of bacterial strains. For instance, compounds derived from this ester have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies have explored the anti-inflammatory potential of this compound. It has been suggested that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This effect is particularly relevant in the context of chronic inflammatory diseases .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of this compound derivatives. For example, certain compounds have demonstrated moderate antiviral activity against HIV-1, with percentage inhibitions ranging from 33% to 45% in cell-based assays. The cytotoxicity profiles indicate that while some compounds are effective, they must be carefully evaluated for safety in therapeutic applications .
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated several derivatives of this compound for their antimicrobial efficacy. Results showed that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains, indicating potential for development into new antibiotics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers when treated with specific derivatives, suggesting a promising avenue for treating inflammatory diseases .
- Antiviral Evaluation : In antiviral assays conducted on human cell lines susceptible to HIV infection, certain derivatives displayed notable inhibition rates alongside acceptable toxicity levels. These findings support further investigation into their potential as therapeutic agents against viral infections .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
